Sodium cefamandole methanolate
CAS No.: 64415-59-4
Cat. No.: VC17133274
Molecular Formula: C19H21N6NaO6S2
Molecular Weight: 516.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64415-59-4 |
|---|---|
| Molecular Formula | C19H21N6NaO6S2 |
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol |
| Standard InChI | InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1 |
| Standard InChI Key | HOMCRCHGRGVVPL-RFXDPDBWSA-M |
| Isomeric SMILES | CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
| Canonical SMILES | CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Sodium cefamandole methanolate (C₁₉H₂₁N₆NaO₆S₂) possesses a molecular weight of 516.5 g/mol, featuring a β-lactam core characteristic of cephalosporins . The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene system forms the structural backbone, with critical functional groups including:
-
A 7β-(D-mandeloylamino) side chain
-
3-(1-methyltetrazol-5-yl)thiomethyl substitution
-
Sodium counterion complexed with methanol solvent molecules .
X-ray diffraction studies reveal the methanolate crystallizes in a monoclinic system, with methanol molecules occupying specific lattice positions . This solvation structure creates a hydrogen-bonded network between the sodium ion, methanol oxygen, and cephalosporin carbonyl groups, contributing to the compound's stability in solid-state formulations .
Comparative Crystalline Forms
Cefamandole sodium demonstrates polymorphism through three distinct crystalline phases:
| Form | Solvent Content | X-ray Diffraction Pattern | Stability Profile |
|---|---|---|---|
| Methanolate | 1:1 methanol | Characteristic peaks at | Metastable, hygroscopic |
| 7.8° and 12.3° 2θ | |||
| Hydrate | Variable H₂O | Broad peak at 9.1° 2θ | Intermediate stability |
| Anhydrate | Solvent-free | Sharp peaks at 8.5° 2θ | Most thermodynamically |
| stable |
Transition between these forms occurs through desolvation/rehydration processes highly dependent on environmental humidity and temperature .
Synthesis and Processing Considerations
Crystallization Dynamics
Industrial production of sodium cefamandole methanolate typically involves:
-
Antibiotic synthesis via fermentation followed by chemical modification
-
Crystallization from methanol/water mixtures under controlled humidity (40–60% RH)
Critical process parameters include:
-
Methanol:water ratio (optimal 3:1 v/v)
-
Cooling rate (0.5°C/min)
-
Antisolvent addition rate
The methanolate form precipitates preferentially under these conditions due to its lower activation energy for nucleation compared to the hydrate .
Desolvation Kinetics
Thermogravimetric analysis reveals two-stage mass loss:
Desolvation rates show remarkable dependence on environmental conditions:
| Condition | Rate Constant (min⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| Vacuum (10⁻³ Torr) | 0.0021 | 3.7 |
| 50% RH | 0.45 | 2.1 |
| 75% RH | 1.12 | 1.8 |
Water vapor accelerates methanol removal through competitive displacement at crystal lattice sites, facilitating conversion to the hydrate form . This kinetic behavior has profound implications for pharmaceutical processing, where improper drying can lead to unintended phase transformations.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 450 ± 25 | 25 |
| Methanol | 12 ± 3 | 25 |
| Ethanol | <1 | 25 |
| 0.1N HCl | 380 ± 20 | 37 |
| Phosphate buffer | 420 ± 30 | 37 |
The limited methanol solubility prevents resolvation during storage, making the methanolate form preferable for long-term stability .
Thermal Behavior
Differential scanning calorimetry shows:
-
Glass transition (Tg): 85°C
-
Melting point: Decomposes at 192°C
The enthalpy of solvation (ΔHₛₒₗ = -9.2 kcal/mol) exceeds methanol's condensation enthalpy (-5.5 kcal/mol), indicating strong host-guest interactions .
Pharmacological Profile
Antimicrobial Activity
Cefamandole demonstrates broad-spectrum activity against Gram-positive and Gram-negative organisms:
| Organism | MIC₉₀ (μg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 4 |
| Haemophilus influenzae | 1 |
The methanolate form shows equivalent in vivo efficacy to other forms after reconstitution, as hydrolysis to active cefamandole occurs rapidly in aqueous media .
Pharmacokinetics
Key parameters from clinical studies :
-
Bioavailability (IM): 92%
-
Protein binding: 65–70%
-
Volume of distribution: 0.25 L/kg
-
Elimination half-life: 32 min (IV), 60 min (IM)
Notably, the methanolate's dissolution rate affects early plasma concentrations, with Tₘₐₓ delayed by 15–20 minutes compared to anhydrate formulations .
Pharmaceutical Applications
Formulation Challenges
The methanolate form addresses two critical issues in cephalosporin formulations:
-
Moisture sensitivity: Acts as protective solvate against hydrate formation during lyophilization
-
Reconstitution time: Methanolate powders dissolve 40% faster than anhydrate forms due to lattice defects .
Stability Considerations
Accelerated stability testing (40°C/75% RH) shows:
| Time (months) | Methanolate Content | Hydrate Formation | Potency Loss |
|---|---|---|---|
| 0 | 99.8% | 0% | 0% |
| 3 | 95.2% | 4.1% | 1.8% |
| 6 | 88.7% | 10.3% | 3.5% |
Proper packaging with desiccants maintains methanolate content >90% for 24 months at 25°C .
Analytical Characterization
Spectroscopic Identification
FT-IR (KBr pellet):
-
1775 cm⁻¹ (β-lactam C=O)
-
1660 cm⁻¹ (amide I)
-
1050 cm⁻¹ (tetrazole ring)
¹H NMR (D₂O):
-
δ 5.15 (d, 1H, C₆-H)
-
δ 5.63 (dd, 1H, C₇-H)
-
δ 3.85 (s, 3H, N-CH₃)
Quantitative analysis typically employs HPLC with UV detection (λ=254 nm), achieving LOD of 0.1 μg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume